2-(PHENYLTHIO) ETHANETHIOL
Overview
Description
2-(PHENYLTHIO) ETHANETHIOL is an organic compound with the molecular formula C8H10S It is characterized by the presence of a phenylthio group attached to an ethanethiol backbone
Mechanism of Action
Target of Action
Similar compounds like 2-(phenylthio)ethanol have been used in the synthesis of indole, benzofuran, and benzothiophene .
Mode of Action
It’s likely that it interacts with its targets through the thiol group, which is known to form covalent bonds with certain amino acid residues in proteins, potentially altering their function .
Biochemical Pathways
For instance, 2-phenylethanol, a compound synthesized from L-phenylalanine, is involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin and other phenolic metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PHENYLTHIO) ETHANETHIOL typically involves the reaction of phenylthiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(PHENYLTHIO) ETHANETHIOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur in the presence of alkyl halides, leading to the formation of new carbon-sulfur bonds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various alkylated products.
Scientific Research Applications
2-(PHENYLTHIO) ETHANETHIOL has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It serves as an intermediate in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-(Phenylthio)ethanol: This compound has a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
2-(Methylthio)ethanol: The presence of a methylthio group instead of a phenylthio group results in variations in chemical behavior and uses.
2-(Phenylthio)aniline:
Uniqueness: 2-(PHENYLTHIO) ETHANETHIOL is unique due to its specific combination of a phenylthio group and an ethanethiol backbone. This structure imparts distinct chemical properties, making it valuable for specialized applications in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
2-phenylsulfanylethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABQRYRMGGTZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17109-66-9 | |
Record name | 2-(phenylsulfanyl)ethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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